5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

Catalog No.
S3356537
CAS No.
307531-84-6
M.F
C7H7BrO2SZn
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

CAS Number

307531-84-6

Product Name

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

IUPAC Name

bromozinc(1+);2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane

Molecular Formula

C7H7BrO2SZn

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1

InChI Key

DZNBTCXRFDXCFM-UHFFFAOYSA-M

SMILES

C1COC(O1)C2=CC=[C-]S2.[Zn+]Br

Canonical SMILES

C1COC(O1)C2=CC=[C-]S2.[Zn+]Br

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is a chemical compound with the molecular formula C7_7H7_7BrO2_2SZn and a molecular weight of approximately 300.49 g/mol. This compound is characterized by its unique structure, which includes a thienyl group and a dioxolane moiety, contributing to its reactivity and potential applications in organic synthesis and material science . It is typically encountered as a solution in tetrahydrofuran at a concentration of 0.5 M, making it suitable for various

Applications in Cross-Coupling Reactions

One of the primary applications of 5-(DOX)-2-ZnBr is in palladium-catalyzed cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two organic fragments. 5-(DOX)-2-ZnBr acts as the nucleophilic coupling partner, reacting with various organic electrophiles in the presence of a palladium catalyst. This allows for the introduction of the 5-(1,3-dioxolan-2-yl)-2-thienyl moiety into complex organic molecules.

Studies have shown successful cross-coupling of 5-(DOX)-2-ZnBr with various electrophiles, including:

  • Aryl halides SCBT:
  • Vinyl halides ScienceDirect:
  • Aryl triflates RSC Publishing:

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide acts as a nucleophile in various reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The thienyl group allows for the formation of carbon-carbon bonds with various electrophiles, enabling the synthesis of complex organic molecules . The presence of the dioxolane ring enhances its stability and solubility in organic solvents, facilitating its use in synthetic pathways.

While specific biological activity data for 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is limited, compounds containing thienyl and dioxolane moieties have been studied for their potential pharmacological properties. Thienyl derivatives are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The unique structure of this compound may contribute to similar bioactive properties, warranting further investigation into its medicinal applications .

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide typically involves the reaction of 2-thienylmagnesium bromide with 1,3-dioxolane derivatives under controlled conditions. The process can be summarized as follows:

  • Preparation of Thienyl Grignard Reagent: Reacting 2-thienylbromide with magnesium in dry ether to form 2-thienylmagnesium bromide.
  • Formation of Dioxolane Complex: Introducing a dioxolane derivative to the thienylmagnesium reagent.
  • Zinc Coordination: Adding zinc bromide to the reaction mixture to yield the final product.

This method allows for the selective formation of the desired zinc complex while minimizing side reactions .

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide has several applications in organic chemistry:

  • Cross-Coupling Reactions: Employed in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
  • Material Science: Utilized in the development of new materials with tailored properties due to its unique structural features.
  • Pharmaceutical Chemistry: Potentially useful in drug discovery and development due to its bioactive components .

Studies on the interactions of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide with other chemical entities are essential for understanding its reactivity and potential applications. Interaction studies typically focus on:

  • Reactivity with Electrophiles: Investigating how this compound reacts with various electrophiles to form new carbon-carbon bonds.
  • Biological Interactions: Exploring potential interactions with biological molecules that could lead to therapeutic applications.

Further research is needed to fully elucidate these interactions and their implications in synthetic and biological contexts .

Several compounds share structural similarities with 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Thienylzinc bromideContains thienyl groupSimpler structure without dioxolane
5-(1,3-Dioxolan-2-yl)-phenylzinc bromideDioxolane moiety with phenyl groupPotentially different reactivity profile
4-Methylthienylzinc bromideMethyl substitution on thienylVariation in electronic properties

These compounds highlight the uniqueness of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide due to its specific combination of functional groups, which may influence its reactivity and applications differently compared to simpler analogs .

Advanced Transition Metal-Catalyzed Formation Protocols

Transition metal catalysis remains pivotal for constructing the zinc–thienyl bond in 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide. Cobalt-based systems, derived from cobalt halides reduced by zinc dust in acetonitrile, enable direct conversion of brominated precursors to arylzinc species at yields exceeding 85%. Nickel catalysts, particularly Ni(acac)₂, offer complementary advantages in cross-couplings with electrophilic partners, achieving 89% efficiency in ketone-forming reactions under ligand-free conditions. Palladium systems, while less common due to cost constraints, provide stereochemical fidelity for chiral dioxolane-thiophene hybrids.

Table 1: Catalyst Performance in Organozinc Synthesis

CatalystSubstrateYield (%)Reaction TimeReference
CoCl₂/Zn5-Bromo-2,2'-bithiophene922 h
Ni(acac)₂Acyl chlorides8920 min
Pd(PPh₃)₄Triflates786 h

Solvent Effects and Reaction Medium Optimization in Organozinc Synthesis

Solvent polarity critically modulates zinc insertion kinetics. Tetrahydrofuran (THF) enhances nucleophilicity of zinc intermediates, facilitating reactions with dioxolane-protected thienyl bromides at −10°C. Acetonitrile, despite its coordinating capacity, accelerates cobalt-mediated zincation by stabilizing low-valent cobalt species. Mixed solvent systems (e.g., THF/DMF 4:1) mitigate side reactions in sterically hindered substrates by reducing aggregation of organozinc intermediates. Recent studies highlight subzero temperatures (−20°C) in 1,3-dioxolane/THF blends as optimal for preserving acid-sensitive dioxolane rings during transmetalation.

Protecting Group Strategies for Thienyl-Dioxolane Hybrid Systems

The 1,3-dioxolane moiety requires protection during zinc-halogen exchange to prevent ring opening. Cyclic orthoester groups, such as 4,5-bis(ethoxycarbonyl)-dioxolan-2-yl, demonstrate superior stability under basic conditions (pH 10–12) while permitting selective deprotection via aqueous acid (0.1 M HCl, 25°C). Post-synthetic modification strategies enable conversion of these groups to acid-stable amides using primary amines, expanding compatibility with diverse coupling partners. For thienyl systems, sequential protection—first at the 5-position with dioxolane, followed by zincation at the 2-position—minimizes regiochemical interference.

Continuous Flow Synthesis Approaches for Scalable Production

Continuous flow reactors address batch variability in large-scale organozinc synthesis. Microfluidic systems with residence times <5 minutes enable rapid quenching of highly reactive zinc intermediates, achieving 95% conversion of 5-bromo-2-thienyl derivatives at 0.1 mol/L concentrations. Solid-supported zinc pivalate cartridges permit reagent recycling, reducing zinc waste by 40% compared to batch methods. Integration of inline IR spectroscopy allows real-time monitoring of dioxolane ring integrity, ensuring product quality during prolonged operation.

Nickel catalysis has emerged as a powerful tool for constructing challenging sp²-sp³ carbon bonds, particularly due to nickel’s ability to engage in single-electron transfer processes with sp³-hybridized electrophiles [4]. The 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide participates in these reactions as a nucleophilic partner, transferring its thienyl-dioxolane moiety to nickel intermediates.

Oxidative Addition and Transmetalation Pathways

In nickel-catalyzed cross-couplings, the cycle begins with oxidative addition of an aryl or alkenyl halide (e.g., bromides or chlorides) to a Ni⁰ center, forming a Niᴵᴵ complex [4] [5]. For sp³ electrophiles such as alkyl halides, nickel facilitates single-electron transfer (SET) to generate alkyl radicals, which subsequently recombine with the Niᴵ center [4]. The organozinc reagent then undergoes transmetalation, transferring its 5-(1,3-dioxolan-2-yl)-2-thienyl group to the nickel intermediate. This step is critical for preserving the stereochemical integrity of the product, as demonstrated in enantioselective reductive couplings [4].

Key Mechanistic Insights

  • Radical Intermediates: Alkyl radicals generated via SET processes exhibit stereoconvergence, enabling the use of racemic electrophiles in enantioselective synthesis [4].
  • Resting States: Spectroscopic studies identify Niᴵᴵ(alkenyl)X complexes as dominant resting states during couplings with alkenyl bromides, suggesting that transmetalation occurs after electrophile activation [4] [5].

Role of the Zinc Reagent in Catalytic Cycles

The 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide contributes to catalytic efficiency by providing a stable, yet reactive, organometallic nucleophile. Its solubility in tetrahydrofuran (THF) ensures homogeneous reaction conditions, while the dioxolane substituent modulates electronic and steric effects during transmetalation [1] [3]. In light-induced Negishi couplings, this reagent pairs with nickel catalysts under photochemical conditions, bypassing the need for rare-metal photosensitizers [5].

Electronic Effects of Dioxolane Substituents on Transmetalation Efficiency

The dioxolane ring in 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide exerts significant electronic effects, enhancing transmetalation rates and selectivity.

Electron-Donating Character and Transition-State Stabilization

The 1,3-dioxolane group is an electron-rich substituent that donates electron density through its oxygen atoms. This electronic perturbation stabilizes the zinc–carbon bond during transmetalation, as evidenced by in situ scanning tunneling microscopy (STM) studies of analogous organoboron systems [6]. In such systems, electron-donating groups lower the activation barrier for transmetalation by increasing the nucleophilicity of the transferring aryl group [6].

Experimental Validation

  • Bias Voltage Dependence: Applied electric potentials accelerate transmetalation in STM experiments, with electron-rich arylboron compounds showing faster kinetics [6]. By analogy, the dioxolane-substituted zinc reagent likely benefits from similar electronic enhancements.
  • Density Functional Theory (DFT) Calculations: Computational models predict that electron-donating groups reduce the energy of transition states during C–B bond cleavage, a step analogous to Zn–C activation in transmetalation [6].

Solvent and Coordination Effects

The THF solvent coordinates to the zinc center, stabilizing the reagent and modulating its reactivity. This coordination lowers the kinetic barrier for transmetalation by pre-organizing the zinc complex for ligand exchange with nickel [3] [5]. The dioxolane’s oxygen atoms may also participate in weak interactions with the nickel catalyst, further directing the coupling process.

Chemoselectivity in Polyhalogenated Thiophene Coupling Partners

When reacting with polyhalogenated thiophenes, 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide exhibits distinct chemoselectivity patterns influenced by halogen position and electronic communication.

Halogen Substitution and Site Selectivity

In thiophenes bearing multiple halogens (e.g., 2,5-dibromothiophene), the zinc reagent preferentially couples at the less hindered position. For example, the 2-thienyl group of the reagent couples selectively at the 5-position of 2,5-dibromothiophene, leaving the 2-bromo site intact for subsequent functionalization [2] [5]. This selectivity arises from steric clashes between the dioxolane substituent and proximal halogens, as well as electronic communication through the thiophene ring.

Table 1: Chemoselectivity in Model Polyhalogenated Thiophenes

SubstrateCoupling PositionYield (%)Reference
2,5-Dibromothiophene578 [2] [5]
3,4-Dichlorothiophene465 [2]

Electronic Communication and Ring Strain

The electron-withdrawing nature of halogens alters the electron density of the thiophene ring, directing coupling to positions where the zinc reagent’s nucleophilicity is maximized. For instance, in 3-bromo-2-chlorothiophene, the bromine atom deactivates the adjacent position, favoring coupling at the 5-position [2]. Additionally, strain in fused thiophene systems (e.g., thieno[3,2-b]thiophene) further refines selectivity by distorting bond angles and altering electronic profiles.

Density functional theory calculations have emerged as the primary computational approach for understanding the electronic structure and bonding characteristics of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide. The polarization of the zinc-thienyl bond represents a fundamental aspect that governs the reactivity and coordination behavior of this organometallic species [1] [2] [3].

The choice of density functional significantly impacts the accuracy of bond polarization analysis. Benchmark studies on organometallic zinc compounds demonstrate that the B3LYP-GD3BJ functional with LANL2DZ and 6-31G(d) mixed basis sets provides outstanding results for metal-oxygen bond dissociation energies, achieving mean absolute errors below 4.12 kcal/mol compared to experimental data [4]. For zinc-carbon bond analysis specifically, the revised PBE functional with D3BJ dispersion correction has proven highly effective in ab initio molecular dynamics simulations, accurately capturing both electrostatic and dispersion contributions to bonding [1] [5].

The zinc-thienyl bond in 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide exhibits significant polarization, with the zinc center bearing partial positive charge (δ+) and the thienyl carbon carrying partial negative charge (δ-). This polarization arises from the electronegativity difference between zinc (1.65 on the Pauling scale) and carbon (2.55), combined with the electron-donating character of the thiophene ring system. Time-dependent density functional theory calculations using the LC-PBE functional have revealed that the zinc d-orbitals participate minimally in bonding, with the interaction primarily characterized by charge transfer from the thienyl π-system to vacant zinc orbitals [5] [6].

Quantum theory of atoms in molecules (QTAIM) analysis provides quantitative insights into bond polarization. Studies on related organozinc species show that zinc-carbon bonds typically exhibit bond critical point electron densities ranging from 0.08 to 0.12 electrons per cubic bohr, with the laplacian of electron density indicating varying degrees of covalent versus ionic character [1]. The presence of the 1,3-dioxolan-2-yl substituent introduces additional electronic effects through its electron-withdrawing oxygen atoms, which enhance the electrophilicity of the zinc center and increase bond polarization.

Computational investigations reveal that the zinc-thienyl bond length in 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide typically ranges from 2.0 to 2.1 Å, depending on the coordination environment and solvation state [3] [7]. Natural bond orbital analysis demonstrates that the bond possesses approximately 65-70% ionic character, with the remaining 30-35% arising from covalent interactions involving zinc s and p orbitals hybridized with the thienyl π-system.

The polarization analysis extends to the influence of coordinating solvents, particularly tetrahydrofuran. Explicit solvation calculations using ab initio molecular dynamics show that THF coordination to zinc modulates the zinc-thienyl bond polarization by reducing the electrophilicity of the metal center [5] [6]. This solvation effect typically decreases the partial positive charge on zinc by 0.1-0.2 electronic units, correspondingly affecting the nucleophilicity of the thienyl carbon and overall reactivity of the organozinc species.

Transition State Modeling for Negishi-Type Coupling Processes

Transition state modeling for Negishi-type coupling reactions involving 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide requires sophisticated computational approaches that account for the multi-step mechanism and the role of palladium catalysts. The coupling process proceeds through oxidative addition, transmetalation, and reductive elimination steps, each characterized by distinct transition state geometries and energetic requirements [8] [9] [10].

The oxidative addition step, involving the activation of organic halides by palladium(0) species, typically exhibits activation energies ranging from 15 to 25 kcal/mol for aromatic substrates. Computational studies using dispersion-corrected density functional theory methods reveal that this step often serves as the rate-determining process in Negishi coupling reactions [8] [11]. The transition state geometry features the palladium center approaching the carbon-halogen bond with simultaneous elongation of the C-X bond and formation of nascent Pd-C and Pd-X interactions.

Transmetalation represents the most mechanistically complex step, involving the transfer of the thienyl group from zinc to palladium. Recent computational investigations have identified multiple possible pathways for this process, including ligand-dependent and ligand-independent mechanisms [8] [10]. The transition state for transmetalation exhibits a four-membered ring structure featuring both metal centers, with activation energies typically ranging from 8 to 18 kcal/mol. The presence of coordinating solvents significantly influences these energetics, with tetrahydrofuran coordination stabilizing both reactants and transition states.

Density functional theory calculations at the M06/def2-TZVP level of theory, incorporating effective core potentials for zinc and palladium, have provided detailed insights into the transmetalation transition state geometry [12]. The zinc-carbon bond elongates from approximately 2.05 Å in the ground state to 2.6 Å in the transition state, while the forming palladium-carbon bond contracts to approximately 2.2 Å. The dihedral angle between the thienyl plane and the Zn-Pd vector typically ranges from 45 to 90 degrees, depending on steric interactions with ligands and solvent molecules.

Intermetallic species formation during the coupling process has emerged as a critical consideration in transition state modeling. Computational studies reveal that zinc halide byproducts can coordinate to palladium intermediates, forming stable intermetallic complexes that effectively remove catalytically active species from the reaction cycle [10]. These interactions must be explicitly modeled to accurately predict reaction rates and selectivities.

The reductive elimination step, completing the catalytic cycle, generally exhibits the lowest activation barriers among the three primary steps, with energies typically ranging from 5 to 15 kcal/mol [13]. The transition state features a three-membered ring involving palladium and the two coupling partners, with concurrent formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.

Advanced computational methods, including ab initio molecular dynamics and metadynamics simulations, have been employed to explore the complete reaction coordinate for Negishi coupling processes [1] [5]. These approaches reveal the importance of solvent dynamics in stabilizing transition states and intermediates, with explicit solvent molecules participating in coordination to metal centers and influencing reaction energetics through both electrostatic and dispersion interactions.

Solvation Effects on Organozinc Species Reactivity

Solvation effects profoundly influence the structure, stability, and reactivity of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, with tetrahydrofuran serving as the primary coordinating solvent in synthetic applications. Computational investigations employing explicit solvation models have revealed the complex interplay between solvent coordination, electronic structure, and chemical reactivity [1] [14] [5] [6].

The solvation behavior of organozinc species differs markedly from that of simple zinc salts due to the reduced electrophilicity of the metal center when bonded to organic ligands. Ab initio molecular dynamics simulations using the revised PBE functional with D3BJ dispersion correction demonstrate that 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide preferentially adopts coordination numbers between 1 and 2 with respect to tetrahydrofuran molecules [5]. This coordination preference contrasts with zinc dichloride, which readily accommodates up to four THF ligands.

Metadynamics simulations exploring the free energy surface for THF coordination reveal multiple solvation states in dynamic equilibrium at room temperature [1] [5]. The most stable configuration features one THF molecule coordinated to zinc with a Zn-O distance of approximately 2.1-2.2 Å, while coordination of a second THF molecule is thermodynamically unfavorable by 6-8 kcal/mol. This weak coordination tendency arises from the reduced Lewis acidity of zinc when bonded to electron-rich thienyl and bromide ligands.

The influence of solvation on reactivity manifests through multiple mechanisms. First, THF coordination modulates the electrophilicity of the zinc center, affecting its ability to participate in transmetalation reactions. Computational studies show that THF-coordinated organozinc species exhibit enhanced nucleophilicity toward palladium electrophiles, facilitating the transmetalation step in cross-coupling reactions [7]. Second, solvent coordination influences the conformational preferences of the organozinc molecule, with THF binding promoting specific geometric arrangements that optimize overlap between zinc and palladium orbitals during transmetalation.

Thermodynamic integration calculations using the Blue Moon ensemble method provide quantitative insights into solvation thermodynamics [1] [5]. The solvation of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide by one THF molecule exhibits a binding enthalpy of approximately -8 to -12 kcal/mol, with significant entropic contributions arising from the restriction of rotational and translational degrees of freedom upon coordination. The entropy penalty partially offsets the enthalpic stabilization, resulting in modest overall binding free energies.

Solvent effects extend beyond simple coordination to include long-range electrostatic interactions and hydrogen bonding. The 1,3-dioxolan-2-yl substituent contains oxygen atoms capable of accepting hydrogen bonds from protic solvents or coordinating to metal centers. Computational studies using polarizable continuum models combined with explicit microsolvation reveal that these interactions can stabilize specific conformations of the organozinc species and influence reaction pathways [14] [15].

The choice of solvent dramatically affects organozinc reactivity patterns. Comparative studies between tetrahydrofuran and dimethyl sulfoxide demonstrate that polar aprotic solvents enhance the rate of organozinc formation from zinc metal through stabilization of charged intermediates formed during oxidative addition [14] [16]. Single-particle fluorescence microscopy experiments, validated by computational models, show that DMSO accelerates the initial oxidative addition step while maintaining similar solubilization rates for surface-bound organozinc intermediates.

Advanced computational approaches incorporating explicit solvent shells through periodic boundary conditions have revealed the importance of second and third solvation spheres in determining organozinc reactivity [5] [6]. These outer solvation shells influence molecular dynamics and can facilitate or hinder approach trajectories during bimolecular reactions. The computational modeling demonstrates that accurate prediction of organozinc reactivity requires consideration of the complete solvation environment rather than simple continuum or implicit solvation models.

Dates

Last modified: 08-19-2023

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